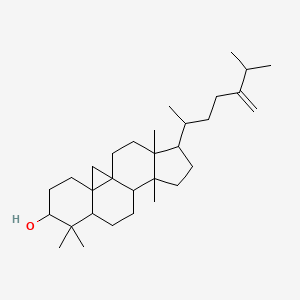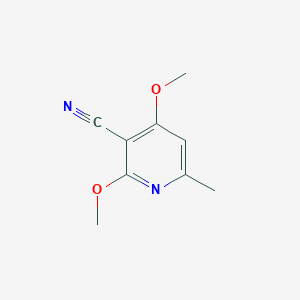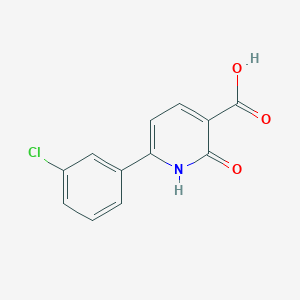
(2E)-3-(4-ethylphenyl)but-2-enoic acid
Descripción general
Descripción
(2E)-3-(4-Ethylphenyl)but-2-enoic acid is an organic compound belonging to the class of cinnamic acids It is characterized by the presence of a but-2-enoic acid moiety substituted with a 4-ethylphenyl group
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as cinnamic acid derivatives, interact with various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to cinnamic acid, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
For instance, cinnamic acid is a central intermediate in the biosynthesis of numerous natural products, including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids .
Result of Action
Similar compounds have been shown to exert various biological effects, such as antioxidant, anti-inflammatory, and anticancer activities .
Action Environment
The action, efficacy, and stability of 3-(4-Ethylphenyl)but-2-enoic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-ethylphenyl)but-2-enoic acid typically involves the aldol condensation of 4-ethylbenzaldehyde with malonic acid, followed by decarboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethyl group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of 4-ethylbenzoic acid or 4-ethylbenzaldehyde.
Reduction: Formation of 4-ethylphenylbutanol or 4-ethylphenylbutane.
Substitution: Formation of 4-substituted derivatives such as 4-bromo-ethylphenylbut-2-enoic acid.
Aplicaciones Científicas De Investigación
(2E)-3-(4-ethylphenyl)but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Comparación Con Compuestos Similares
Cinnamic Acid: Similar structure but lacks the ethyl group on the phenyl ring.
4-Ethylcinnamic Acid: Similar structure but with different substitution patterns on the phenyl ring.
4-Methylcinnamic Acid: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: (2E)-3-(4-ethylphenyl)but-2-enoic acid is unique due to the presence of the 4-ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can lead to differences in the compound’s physical properties, such as solubility and melting point, as well as its interaction with biological targets.
Propiedades
IUPAC Name |
(E)-3-(4-ethylphenyl)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-10-4-6-11(7-5-10)9(2)8-12(13)14/h4-8H,3H2,1-2H3,(H,13,14)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUQIIJZQQBUMR-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=C/C(=O)O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-](/img/structure/B3034219.png)

![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino benzenesulfonate](/img/structure/B3034222.png)
![2-[(Carboxymethyl)sulfanyl]propanoic acid](/img/structure/B3034226.png)

![benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate](/img/structure/B3034231.png)

